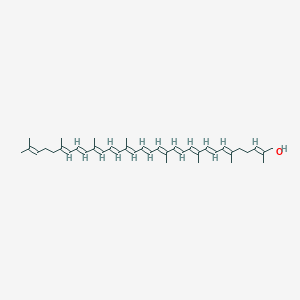
Lycoxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lycoxanthin is a carotenoid pigment that is found in various fruits and vegetables, including tomatoes, watermelons, and papayas. It is known for its anti-inflammatory and antioxidant properties and has been studied extensively for its potential health benefits.
Applications De Recherche Scientifique
Carotenoid Extracts and Nanoemulsions
A study conducted by Hsu et al. (2017) focused on the preparation of carotenoid extracts and nanoemulsions from Lycium barbarum L. This process demonstrated potential in inhibiting the growth of HT-29 colon cancer cells. The research highlighted the successful extraction and incorporation of carotenoids, including neoxanthin and zeaxanthin, into a stable nanoemulsion, suggesting its potential use in cancer treatment (Hsu et al., 2017).
Transcriptomics in Drug-Natural Product Synergy
Pruteanu et al. (2020) investigated the effects of the marine natural product fucoxanthin in combination with the drug LY-294002 on gene expression in glioblastoma cells. The study identified that fucoxanthin, when combined with LY-294002, modulated various pathways, including those related to cell cycle and apoptosis, indicating its potential in enhancing the effectiveness of cancer treatment (Pruteanu et al., 2020).
Microencapsulation for Drug Delivery
Jaswir et al. (2019) explored the formulation of fucoxanthin-loaded microspheres (F-LM) using response surface methodology for the treatment of H1299 cancer cell lines. This approach aimed to improve the delivery of fucoxanthin, which is naturally water-insoluble, thereby enhancing its therapeutic potential in cancer treatment (Jaswir et al., 2019).
Identification of Neoxanthin Synthase
Bouvier et al. (2000) identified neoxanthin synthase, a carotenoid cyclase paralog, which plays a crucial role in the synthesis of neoxanthin, a precursor of the plant hormone abscisic acid. This discovery provided insight into the biochemical pathways of carotenoid synthesis in green plants, which could have implications for agricultural and pharmaceutical applications (Bouvier et al., 2000).
Fucoxanthin and Hepatic Fibrogenesis
A study by Kim et al. (2019) demonstrated that fucoxanthin had anti-fibrogenic effects in hepatic stellate cells, suggesting its potential use in the treatment of liver fibrosis. The study highlighted the ability of fucoxanthin to modulate fibrogenic gene expression and its interaction with key signaling pathways (Kim et al., 2019).
Pharmacological Insights of Marine-Derived Fucoxanthin
Mohibbullah et al. (2022) conducted a systematic review on the pharmacological benefits of fucoxanthin derived from marine algae. The review summarized the potential of fucoxanthin in various health and disease management applications, including anti-cancer, anti-inflammatory, and neuroprotective effects, although highlighting the need for more human clinical studies (Mohibbullah et al., 2022).
Propriétés
Numéro CAS |
19891-74-8 |
|---|---|
Nom du produit |
Lycoxanthin |
Formule moléculaire |
C40H56O |
Poids moléculaire |
552.9 g/mol |
Nom IUPAC |
(2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-1-ol |
InChI |
InChI=1S/C40H56O/c1-33(2)18-12-21-36(5)24-15-27-37(6)25-13-22-34(3)19-10-11-20-35(4)23-14-26-38(7)28-16-29-39(8)30-17-31-40(9)32-41/h10-11,13-16,18-20,22-29,31,41H,12,17,21,30,32H2,1-9H3/b11-10+,22-13+,23-14+,27-15+,28-16+,34-19+,35-20+,36-24+,37-25+,38-26+,39-29+,40-31+ |
Clé InChI |
IFTRFNLCKUZSNG-SFEKFZNLSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CO)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C |
Autres numéros CAS |
19891-74-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



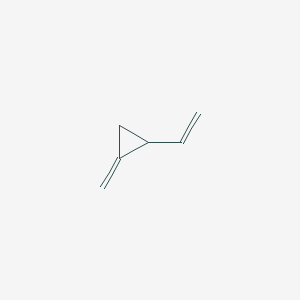
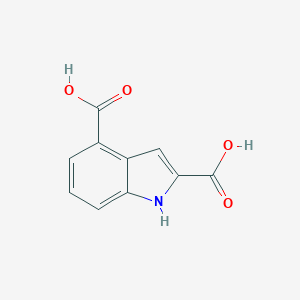
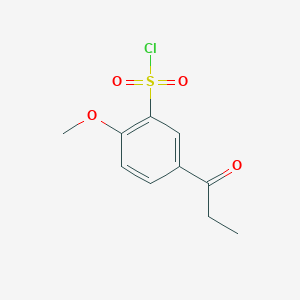
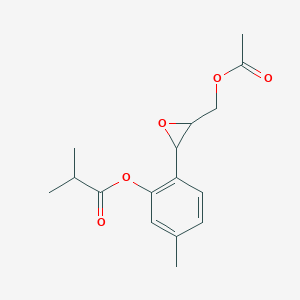
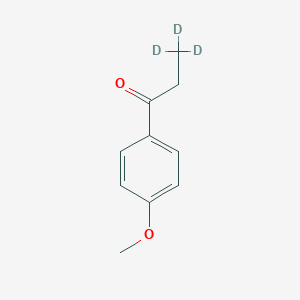

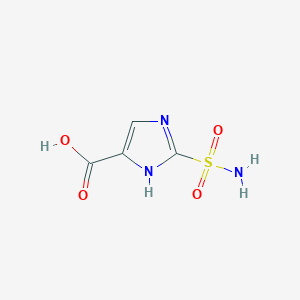
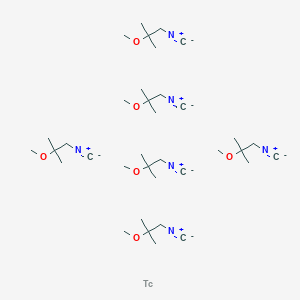



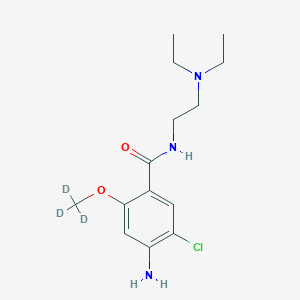
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)